molecular formula C18H13ClN6O B2772790 3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380080-28-2

3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2772790
M. Wt: 364.79
InChI Key: LKPXVOMYSFKQFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have designed and synthesized novel derivatives based on the pyrazinamide scaffold. These derivatives were carefully tailored to enhance their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Future Directions

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12511–12521. Link

properties

IUPAC Name

3-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O/c19-13-3-1-12(2-4-13)15-5-6-17(26)25(23-15)14-10-24(11-14)18-16(9-20)21-7-8-22-18/h1-8,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPXVOMYSFKQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile

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